1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol It is characterized by a cyclohexanol core substituted with a benzyloxy group and a dimethylaminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol typically involves the reaction of cyclohexanol with benzyl chloride to form the benzyloxy derivative. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon is often employed.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanol compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the dimethylaminomethyl group can modulate its activity. The compound may affect various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyloxy-2-(methylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(ethylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(propylaminomethyl)cyclohexanol
Uniqueness
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is unique due to the presence of both a benzyloxy group and a dimethylaminomethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
73806-42-5 |
---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-1-phenylmethoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3 |
InChI-Schlüssel |
RZQYCLWPTJRMML-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.